molecular formula C14H30N2 B14656304 (E)-Bis(2,4-dimethylpentan-2-yl)diazene CAS No. 52406-55-0

(E)-Bis(2,4-dimethylpentan-2-yl)diazene

Cat. No.: B14656304
CAS No.: 52406-55-0
M. Wt: 226.40 g/mol
InChI Key: XRUJEOCEPGTJNX-UHFFFAOYSA-N
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Description

(E)-Bis(2,4-dimethylpentan-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(2,4-dimethylpentan-2-yl)diazene typically involves the reaction of 2,4-dimethylpentan-2-ylamine with a suitable diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(2,4-dimethylpentan-2-yl)diazene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the diazene to the corresponding amine.

    Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted diazene derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Bis(2,4-dimethylpentan-2-yl)diazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A well-known diazene with a similar nitrogen-nitrogen double bond.

    Diphenyldiazene: Another diazene compound with different substituents on the nitrogen atoms.

Uniqueness

(E)-Bis(2,4-dimethylpentan-2-yl)diazene is unique due to its specific substituents, which impart distinct chemical and physical properties

Properties

CAS No.

52406-55-0

Molecular Formula

C14H30N2

Molecular Weight

226.40 g/mol

IUPAC Name

bis(2,4-dimethylpentan-2-yl)diazene

InChI

InChI=1S/C14H30N2/c1-11(2)9-13(5,6)15-16-14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3

InChI Key

XRUJEOCEPGTJNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)N=NC(C)(C)CC(C)C

Origin of Product

United States

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